Decahydronaphthalene-2-sulfonyl chloride
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Overview
Description
Decahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₇ClO₂S. It is a derivative of decahydronaphthalene, a bicyclic organic compound, and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydronaphthalene-2-sulfonyl chloride can be synthesized through the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides. This method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as a chlorinating agent under mild reaction conditions . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often involves the dehydration of sulfonic acids using highly corrosive and toxic reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) . These methods are efficient but require careful handling due to the hazardous nature of the reagents.
Chemical Reactions Analysis
Types of Reactions
Decahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides, which are important intermediates in medicinal chemistry.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of sulfonyl chlorides can yield sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines are used under basic conditions to form sulfonamides.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents are used.
Reduction: Reducing agents like zinc dust and sulfuric acid can be employed.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides and Thiols: Formed from reduction reactions.
Scientific Research Applications
Decahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of decahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: An organic compound with similar sulfonyl functional groups but differs in its aromatic structure.
Tetralin (tetrahydronaphthalene): A related bicyclic compound used as a solvent and in hydrogen storage applications.
Uniqueness
Decahydronaphthalene-2-sulfonyl chloride is unique due to its saturated bicyclic structure, which provides different reactivity and stability compared to aromatic sulfonyl chlorides like naphthalene-2-sulfonic acid. Its versatility in forming sulfonamides and other derivatives makes it valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H17ClO2S |
---|---|
Molecular Weight |
236.76 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 |
InChI Key |
AFKIBSLYCRGOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CCC2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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